2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide
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Overview
Description
2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide involves multiple steps. One common method starts with the preparation of the pteridine core, followed by the introduction of the benzyl group at the 3-position and the oxo group at the 4-position. The sulfanyl group is then added at the 2-position, and finally, the N-cyclohexylbutanamide moiety is attached. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activities and metabolic pathways.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine core can mimic natural substrates of certain enzymes, thereby inhibiting their activity. The benzyl and cyclohexylbutanamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)butanamide: Differing in the substituent on the amide nitrogen.
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid: Featuring a quinazolin core instead of a pteridine core.
2-[(3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: Incorporating a thieno-pyrimidin core.
Biological Activity
The compound 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula and Characteristics
Property | Details |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₂S |
Molecular Weight | 341.53 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567-89-0 |
The structure includes a benzyl group, a pteridine moiety, and a cyclohexyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound exhibits enzyme inhibition properties, particularly in relation to phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cellular signaling and metabolism.
Enzyme Inhibition Studies
Research indicates that this compound functions as an inhibitor of PI3K-C2α. The SAR studies have shown that modifications to the pteridine core can enhance inhibitory potency. For instance, introducing different substituents at the 2-position of the pteridine skeleton significantly affects its binding affinity to the target enzyme .
Study 1: In Vitro Evaluation of Biological Activity
A study conducted by researchers aimed to evaluate the in vitro activity of this compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines. This suggests potential applications in cancer therapy .
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on elucidating the SAR of related compounds. The study revealed that modifications to the benzyl group could either enhance or diminish biological activity. For example, replacing the benzyl group with a more hydrophilic moiety improved solubility but reduced potency against PI3K-C2α .
Summary of Biological Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 10 | PI3K-C2α inhibition | |
A549 | 8 | PI3K-C2α inhibition | |
HeLa | 12 | PI3K-C2α inhibition |
Structure-Activity Relationship Findings
Modification Type | Change Made | Effect on Activity |
---|---|---|
Benzyl Group | Substituted with OH | Increased solubility, decreased potency |
Pteridine Core | Methylation | Enhanced binding affinity |
Cyclohexyl Group | Altered substituent | No significant change observed |
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxopteridin-2-yl)sulfanyl-N-cyclohexylbutanamide |
InChI |
InChI=1S/C23H27N5O2S/c1-2-18(21(29)26-17-11-7-4-8-12-17)31-23-27-20-19(24-13-14-25-20)22(30)28(23)15-16-9-5-3-6-10-16/h3,5-6,9-10,13-14,17-18H,2,4,7-8,11-12,15H2,1H3,(H,26,29) |
InChI Key |
PPIYDLKHTUNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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